Ethyl 2-bromo-2-(3-fluorophenyl)acetate
Description
Ethyl 2-bromo-2-(3-fluorophenyl)acetate is a brominated ester derivative featuring a 3-fluorophenyl group attached to the α-carbon of the acetate backbone. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 261.09 g/mol (exact mass may vary slightly depending on isotopic composition). The compound is characterized by a reactive α-bromo ester group, which makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, cross-coupling chemistry, and the preparation of pharmacologically active molecules .
Structurally, the fluorine atom at the meta position of the phenyl ring influences electronic properties (e.g., electron-withdrawing effects) and steric interactions, which can modulate reactivity and binding affinity in downstream applications. This compound is frequently utilized in drug discovery, such as in the synthesis of kinase inhibitors or fluorinated bioactive molecules, as evidenced by its role in generating intermediates for compounds like AZD1152 .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
LUBTWJDQUHPDGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 587-88-2)
b) Ethyl 2-bromo-2-(2-fluorophenyl)acetate
- Key Difference : Fluorine at the ortho position.
- Impact : Ortho substitution introduces significant steric hindrance, which can reduce reaction rates in planar transition states (e.g., nucleophilic acyl substitutions) .
Halogen and Functional Group Variations
a) Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate (CAS 41023-25-0)
- Molecular Formula : C₁₁H₁₀BrF₃O₂.
- Key Difference : The 3-fluorophenyl group is replaced with a 3-(trifluoromethyl)phenyl group.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the α-carbon. This enhances reactivity in nucleophilic substitutions but may reduce solubility due to increased hydrophobicity .
b) Ethyl 2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7)
- Key Difference : Contains a methoxy group at the 4-position and lacks the α-bromo substituent.
- Impact : The methoxy group donates electrons via resonance, reducing electrophilicity at the α-carbon. This compound is less reactive in halogenation or coupling reactions compared to the brominated analog .
Dihalogenated and Difluoro Derivatives
a) Ethyl 2-(3-bromo-2-fluorophenyl)acetate
- Molecular Formula : C₁₀H₉BrF₂O₂ (estimated).
- Key Difference : Incorporates two halogens (bromine and fluorine) on the phenyl ring.
- However, steric effects may complicate regioselective reactions .
b) Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)
- Molecular Formula : C₁₂H₁₁BrF₂O₂.
- Key Difference : Features two fluorine atoms on the α-carbon instead of one bromine.
- Impact : The geminal difluoro group enhances metabolic stability by resisting enzymatic oxidation, making this derivative valuable in medicinal chemistry. However, the absence of bromine limits its utility in cross-coupling reactions .
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